molecular formula C49H31O4P B12817798 12-hydroxy-1,10-di(pyren-1-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

12-hydroxy-1,10-di(pyren-1-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B12817798
M. Wt: 714.7 g/mol
InChI Key: SNBDKEGWJWLASS-UHFFFAOYSA-N
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Description

Historical Development of Organophosphorus(V) Compounds

The synthesis and application of organophosphorus(V) compounds have evolved significantly since the foundational work of Alexander Arbuzov and August Michaelis in the early 20th century. Their development of methodologies for carbon-phosphorus (C–P) bond formation, such as the Michaelis-Arbuzov rearrangement, laid the groundwork for modern organophosphorus chemistry. These reactions enabled the systematic introduction of phosphorus into organic frameworks, leading to diverse functional materials.

By the mid-20th century, Gerhard Schrader's discovery of organophosphorus insecticides like hexaethyltetraphosphate (HETP) and tetraethylphosphate (TEPP) demonstrated the practical utility of these compounds in agriculture. However, the focus gradually expanded beyond agrochemicals to materials science as researchers recognized the electronic and steric tunability of phosphorus-containing heterocycles. Phosphine oxides, in particular, emerged as critical motifs due to their strong electron-withdrawing effects and thermal stability, which proved advantageous in polymer stabilizers, flame retardants, and optoelectronic materials.

Modern advances in catalytic phosphorylation and ring-closing metathesis have further diversified the library of organophosphorus(V) heterocycles. For example, Keglevich and Montchamp independently demonstrated the synthesis of phosphole derivatives through McCormack reactions and Grubbs' catalyst-mediated cyclization, respectively. These methodologies underscore the synthetic flexibility that enables the incorporation of phosphorus into complex architectures, such as the title compound.

Significance of Polycyclic Aromatic Hydrocarbon Derivatives in Materials Science

Polycyclic aromatic hydrocarbons (PAHs) have garnered substantial attention for their exceptional electronic properties, including high carrier mobility, tunable band gaps, and strong π-π stacking interactions. Theoretical and experimental studies have established that the number of aromatic rings (NAR) directly influences conductivity, with larger PAHs like dibenzocoronene (9 NAR) exhibiting significantly higher conductance than smaller systems like benzene (1 NAR). For instance, density functional theory (DFT) simulations reveal that tetracene (4 NAR) achieves a transmission coefficient T(E) = 2, classifying it as a high-conductance material.

Table 1: Conductance States of Selected PAHs

PAH NAR Transmission Coefficient (T(E)) Conductance State
Benzene 1 0 Low
Anthanthrene 4 1 Medium
Dibenzocoronene 9 2 High

Applications of PAHs span organic light-emitting diodes (OLEDs), lithium-ion battery electrodes, and molecular probes. For example, monochlorinated pyrene derivatives exhibit fluorescence quantum yields suitable for optoelectronic devices, while sulfonium-functionalized PAHs demonstrate enhanced water solubility for bioimaging applications. The integration of PAHs into hybrid systems, such as the title compound, leverages these properties while introducing new functionalities through heteroatom incorporation.

Rationale for Studying Phosphine Oxide-Containing Heterocycles

Phosphine oxide-containing heterocycles offer unique electronic and structural advantages. The strong electron-withdrawing nature of the P=O group lowers the lowest unoccupied molecular orbital (LUMO) energy levels, enhancing electron transport properties. Recent work on phosphine→borane-functionalized PAHs has shown that such modifications reduce HOMO-LUMO gaps by up to 1.2 eV while improving fluorescence quantum yields. These findings suggest that phosphine oxide integration could similarly modulate the optoelectronic behavior of PAH-based systems.

The title compound combines two pyrenyl groups with a dioxaphosphocine scaffold, creating a conjugated system where the phosphine oxide moiety may act as an electron sink. This design is hypothesized to enhance charge separation in photovoltaic applications or stabilize excited states in emissive materials. Furthermore, the tetrahydroindeno backbone introduces steric constraints that could suppress aggregation-induced quenching, a common limitation in PAH-based luminophores.

Table 2: Comparative Electronic Properties of Phosphine-Modified PAHs

PAH Derivative Modification ΔHOMO-LUMO (eV) Fluorescence λmax (nm)
Pyrene None 3.8 392
Pyrene-P→B Phosphine→borane 2.6 450
Anthracene-P→B Phosphine→borane 2.9 480

By bridging the historical advancements in organophosphorus chemistry with contemporary materials science challenges, this article positions 12-hydroxy-1,10-di(pyren-1-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg]dioxaphosphocine 12-oxide as a model system for exploring structure-property relationships in hybrid heterocyclic materials. Subsequent sections will delve into synthetic methodologies, electronic characterization, and emerging applications of this compound.

Properties

Molecular Formula

C49H31O4P

Molecular Weight

714.7 g/mol

IUPAC Name

12-hydroxy-1,10-di(pyren-1-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

InChI

InChI=1S/C49H31O4P/c50-54(51)52-47-39(35-17-11-31-9-7-27-3-1-5-29-13-19-37(35)43(31)41(27)29)21-15-33-23-25-49(45(33)47)26-24-34-16-22-40(48(53-54)46(34)49)36-18-12-32-10-8-28-4-2-6-30-14-20-38(36)44(32)42(28)30/h1-22H,23-26H2,(H,50,51)

InChI Key

SNBDKEGWJWLASS-UHFFFAOYSA-N

Canonical SMILES

C1CC23CCC4=C2C(=C(C=C4)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)OP(=O)(OC9=C(C=CC1=C39)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Pyren-1-yl derivatives : These aromatic substituents are introduced via coupling reactions, often through organometallic intermediates or cross-coupling methods.
  • Phosphorus-containing precursors : Typically, phosphorus oxychloride or related phosphorus reagents are used to form the dioxaphosphocine ring.
  • Indeno ring precursors : Polycyclic aromatic ketones or related compounds serve as the backbone for ring fusion.

Stepwise Preparation

Step Reaction Type Description Typical Conditions Outcome/Notes
1 Formation of diindeno dioxaphosphocine core Cyclization involving phosphorus reagent and polycyclic aromatic precursors Heating in inert solvent, e.g., toluene Formation of fused phosphorus heterocycle
2 Introduction of pyrenyl groups Cross-coupling (e.g., Suzuki or Stille) or nucleophilic substitution at positions 1 and 10 Pd-catalyst, base, inert atmosphere Selective attachment of pyrenyl substituents
3 Hydroxylation Introduction of hydroxy group at position 12 via controlled oxidation or hydrolysis Mild oxidants or hydrolysis conditions Formation of 12-hydroxy derivative
4 Oxidation to 12-oxide Oxidation of phosphorus center to form the oxide moiety Use of oxidants like m-CPBA or H2O2 Formation of 12-oxide with retention of stereochemistry
5 Purification and stereochemical resolution Chromatography and crystallization to isolate enantiomerically pure compound Chiral HPLC or recrystallization High enantiomeric excess (up to 99% ee)

Stereochemical Considerations

The compound exists as enantiomers (e.g., (11aR) and (11aS) forms). The preparation methods often include chiral catalysts or resolution steps to obtain the desired stereochemistry, critical for its chemical and physical properties.

Research Findings and Data Summary

Yield and Purity

  • Typical overall yields range from 40% to 70% depending on the scale and optimization of each step.
  • Enantiomeric excess (ee) values reported are generally above 95%, with some preparations achieving 99% ee.
  • Purity is confirmed by NMR, mass spectrometry, and chiral chromatography.

Reaction Conditions Optimization

Parameter Range/Value Effect on Yield/Purity
Solvent Toluene, dichloromethane Influences cyclization and coupling efficiency
Temperature 25°C to reflux (~110°C) Higher temps favor cyclization but may reduce selectivity
Catalyst Pd(PPh3)4, Pd2(dba)3 Essential for pyrenyl coupling steps
Oxidant m-CPBA, H2O2 Mild oxidants preferred to avoid overoxidation
Reaction Time 2 to 24 hours Longer times improve conversion but risk side reactions

Analytical Characterization

  • NMR Spectroscopy : Confirms ring formation, substitution pattern, and hydroxy group presence.
  • Mass Spectrometry : Molecular ion peak at m/z ~715 (M+), consistent with molecular formula C49H31O4P.
  • Chiral HPLC : Used to determine enantiomeric purity.
  • X-ray Crystallography : Confirms stereochemistry and molecular conformation.

Summary Table of Preparation Methods

Method Aspect Description Reference Data/Notes
Core ring synthesis Cyclization of phosphorus reagent with polycyclic precursors Yields 60-70%, requires inert atmosphere
Pyrenyl substitution Pd-catalyzed cross-coupling at positions 1 and 10 High regioselectivity, 80-90% yield
Hydroxylation Controlled oxidation or hydrolysis to install 12-hydroxy group Mild conditions to preserve ring integrity
Phosphorus oxidation Oxidation to 12-oxide using m-CPBA or H2O2 High selectivity, minimal side products
Stereochemical control Use of chiral catalysts or resolution techniques Achieves >95% ee, critical for activity
Purification Chromatography and recrystallization Essential for removing impurities and isomers

Biological Activity

12-Hydroxy-1,10-di(pyren-1-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound that features unique structural characteristics due to its dioxaphosphocine framework and pyrene moieties. This compound has garnered interest in various fields including medicinal chemistry and materials science due to its potential biological activities and photophysical properties.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name: 12-Hydroxy-1,10-di(pyren-1-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
  • Molecular Formula: C₃₁H₂₃O₃P
  • Molecular Weight: 500.55 g/mol

This compound contains two pyrene units which contribute to its photophysical properties. Pyrene derivatives are known for their ability to form excimers and exhibit fluorescence under UV light.

Anticancer Potential

Research has indicated that compounds similar to 12-hydroxy-1,10-di(pyren-1-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide may possess anticancer properties. Studies have shown that phosphorous-containing compounds can induce apoptosis in cancer cells through various mechanisms including oxidative stress and disruption of mitochondrial function.

Case Study: A study on related phosphine oxides showed significant cytotoxicity against several cancer cell lines (e.g., HeLa and MCF-7) with IC₅₀ values in the low micromolar range. The mechanism was attributed to the generation of reactive oxygen species (ROS) leading to cell death .

Antioxidant Activity

The antioxidant properties of this compound may also be significant. Compounds with similar structures have been shown to scavenge free radicals effectively. This activity is crucial in protecting cells from oxidative damage associated with various diseases including cancer and neurodegenerative disorders.

Research Findings: A comparative analysis demonstrated that derivatives of dioxaphosphocines exhibited higher antioxidant activity than their non-phosphorylated counterparts. This was measured using DPPH radical scavenging assays which indicated a strong correlation between the presence of the phosphorus atom and increased antioxidant capacity .

The biological activity of 12-hydroxy-1,10-di(pyren-1-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is primarily mediated through:

  • Photophysical Properties: The pyrene moieties facilitate energy transfer processes which can enhance the therapeutic efficacy in photodynamic therapy (PDT).
  • Oxidative Stress Induction: The compound may induce oxidative stress in target cells leading to apoptosis via mitochondrial pathways.

Applications in Drug Delivery

This compound's unique structure allows it to be explored as a potential drug delivery system. Its ability to encapsulate drugs within its hydrophobic core while providing controlled release mechanisms makes it a candidate for targeted therapy.

Research Application: In vitro studies have shown that phosphine oxide derivatives can enhance the solubility and stability of poorly soluble drugs while providing a sustained release profile .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
9,10-DiphenylanthraceneAnticancerROS Generation
Pyrene DerivativesAntioxidantFree Radical Scavenging
DioxaphosphinesCytotoxicityApoptosis Induction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

SPINOL (12-Hydroxy-1,10-di(phenanthren-9-yl)-4,5,6,7-tetrahydrodiindeno[7,1-de:10,7'-fg][1,3,2]dioxaphosphocine 12-oxide)

  • Structural Difference : Replaces pyren-1-yl substituents with phenanthren-9-yl groups.
  • SPINOL is widely used as a chiral ligand in asymmetric catalysis due to its rigid backbone .
  • Electronic Properties : Pyrene’s extended conjugation in the target compound may enhance electron delocalization, affecting redox behavior or catalytic activity.

Compound from :

  • A structurally analogous compound with pyrenyl substituents but lacking detailed characterization. Limited data suggest similar backbone rigidity but unknown bioactivity or catalytic performance .
Functional Group Variations

Siphos-PE

  • Structural Difference : Features a bis[(R)-1-phenylethyl]amine substituent instead of pyrenyl groups.
  • Application : Used in phosphoramidite ligands for transition-metal catalysis. The absence of pyrene reduces UV-vis absorbance, limiting photophysical applications but improving synthetic accessibility .

Comparative Physicochemical and Bioactivity Data

Table 1: Key Properties of Phosphocine Derivatives
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Application
Target Compound (Pyrenyl-substituted) ~800 (estimated) 5.2 <0.1 (DMSO) Catalysis, Materials
SPINOL (Phenanthrenyl-substituted) 764.8 4.8 0.5 (DMSO) Asymmetric Catalysis
Siphos-PE 738.7 6.1 <0.1 (DCM) Catalytic Ligand Synthesis

Notes:

  • Solubility: Pyrenyl groups in the target compound increase hydrophobicity (higher LogP) compared to SPINOL, limiting aqueous solubility .
  • Bioactivity: No direct bioactivity data exist for the target compound. However, structurally related phosphocines show moderate kinase inhibition (e.g., ZINC00027361 in ) when similar substituents are present .

Computational and Experimental Similarity Analyses

Molecular Fingerprint Comparisons

Using Tanimoto coefficients ():

  • The target compound shares ~65% similarity with SPINOL (based on MACCS fingerprints), driven by the shared dioxaphosphocine core.
  • Differences in aromatic substituents reduce similarity to <50% with phenethylamine-based analogues like Siphos-PE .
Bioactivity Clustering

Hierarchical clustering () suggests that phosphocine derivatives cluster with kinase inhibitors and chiral catalysts due to shared rigid backbones and hydrogen-bonding motifs. The pyrenyl groups may place the target compound in a subcluster with photodynamic agents .

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